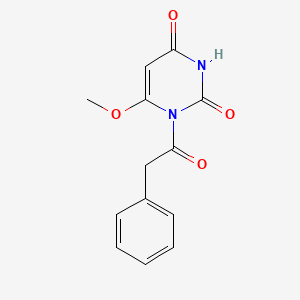![molecular formula C12H18F2N2 B5630672 N'-[(3,4-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5630672.png)
N'-[(3,4-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound that features a difluorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 3,4-difluorobenzyl chloride with N,N,N’-trimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenyl amines.
Scientific Research Applications
N’-[(3,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(3,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can participate in various binding interactions, while the ethane-1,2-diamine backbone can form coordination complexes with metal ions. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-difluorophenyl)methyl]-3,4-dimethoxyaniline
- N-[(3,4-difluorophenyl)methyl]-2,5-dimethoxyaniline
Uniqueness
N’-[(3,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of a difluorophenyl group and an ethane-1,2-diamine backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
N'-[(3,4-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2/c1-15(2)6-7-16(3)9-10-4-5-11(13)12(14)8-10/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZKPYMDYFAABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5630592.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5630596.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5630611.png)
![1-(cyclopropylcarbonyl)-N-[1-(4-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5630618.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5630626.png)
![3-[(4,4-difluoropiperidin-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5630630.png)
![2-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630634.png)
![5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5630649.png)

![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)

![N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B5630679.png)
![4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5630691.png)
![{methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino}(3-thienyl)acetic acid](/img/structure/B5630699.png)
